2-Methanesulfonyl-5-methyl-n-[1-(3-methylphenyl)cyclopentyl]pyrimidine-4-carboxamide
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Overview
Description
2-Methanesulfonyl-5-methyl-n-[1-(3-methylphenyl)cyclopentyl]pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with methanesulfonyl and methyl groups, as well as a cyclopentyl group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-5-methyl-n-[1-(3-methylphenyl)cyclopentyl]pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the methanesulfonyl group, and attachment of the cyclopentyl and phenyl groups. Common synthetic routes may involve:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Introduction of the Methanesulfonyl Group: This step often involves the use of methanesulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Cyclopentyl and Phenyl Groups: This can be accomplished through various coupling reactions, such as Suzuki-Miyaura coupling, which utilizes palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methanesulfonyl-5-methyl-n-[1-(3-methylphenyl)cyclopentyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, dihydropyrimidine derivatives, and substituted pyrimidine compounds.
Scientific Research Applications
2-Methanesulfonyl-5-methyl-n-[1-(3-methylphenyl)cyclopentyl]pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methanesulfonyl-5-methyl-n-[1-(3-methylphenyl)cyclopentyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic residues in proteins. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methanesulfonyl-5-methylpyrimidine-4-carboxamide: Lacks the cyclopentyl and phenyl groups.
5-Methyl-n-[1-(3-methylphenyl)cyclopentyl]pyrimidine-4-carboxamide: Lacks the methanesulfonyl group.
2-Methanesulfonyl-5-methylpyrimidine: Lacks both the cyclopentyl and phenyl groups.
Uniqueness
The uniqueness of 2-Methanesulfonyl-5-methyl-n-[1-(3-methylphenyl)cyclopentyl]pyrimidine-4-carboxamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methanesulfonyl group enhances its electrophilic properties, while the cyclopentyl and phenyl groups contribute to its structural complexity and potential for diverse interactions.
Properties
IUPAC Name |
5-methyl-N-[1-(3-methylphenyl)cyclopentyl]-2-methylsulfonylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-13-7-6-8-15(11-13)19(9-4-5-10-19)22-17(23)16-14(2)12-20-18(21-16)26(3,24)25/h6-8,11-12H,4-5,9-10H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLWADCZADVNPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCCC2)NC(=O)C3=NC(=NC=C3C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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